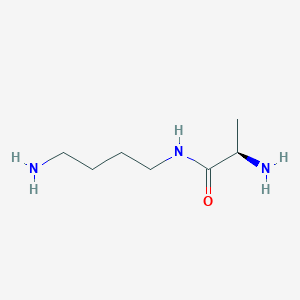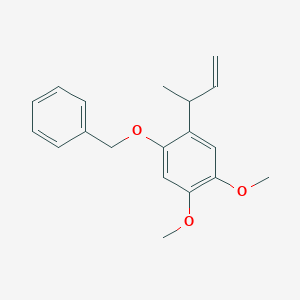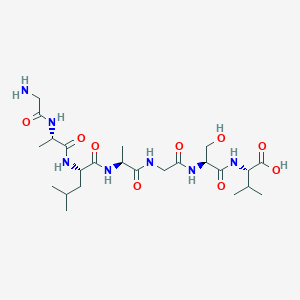![molecular formula C15H14N2O B14254206 4-[Di(1H-pyrrol-2-yl)methyl]phenol CAS No. 414866-50-5](/img/structure/B14254206.png)
4-[Di(1H-pyrrol-2-yl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Di(1H-pyrrol-2-yl)methyl]phenol is an organic compound with the molecular formula C15H14N2O It is characterized by the presence of a phenol group attached to a di(1H-pyrrol-2-yl)methyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Di(1H-pyrrol-2-yl)methyl]phenol typically involves the reaction of pyrrole with 4-hydroxybenzaldehyde. The reaction proceeds via a condensation mechanism, where the aldehyde group of 4-hydroxybenzaldehyde reacts with the pyrrole to form the desired product. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[Di(1H-pyrrol-2-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenol ring or the pyrrole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenol or pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[Di(1H-pyrrol-2-yl)methyl]phenol has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-[Di(1H-pyrrol-2-yl)methyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other non-covalent interactions, while the pyrrole rings can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxyphenyldipyrromethane
- Meso-(4-hydroxyphenyl)dipyrromethane
- Phenol, 4-(di-1H-pyrrol-2-ylmethyl)
Comparison: 4-[Di(1H-pyrrol-2-yl)methyl]phenol is unique due to the specific arrangement of the pyrrole and phenol groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
414866-50-5 |
|---|---|
Molekularformel |
C15H14N2O |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
4-[bis(1H-pyrrol-2-yl)methyl]phenol |
InChI |
InChI=1S/C15H14N2O/c18-12-7-5-11(6-8-12)15(13-3-1-9-16-13)14-4-2-10-17-14/h1-10,15-18H |
InChI-Schlüssel |
IXZWRLHFUZCWID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)O)C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


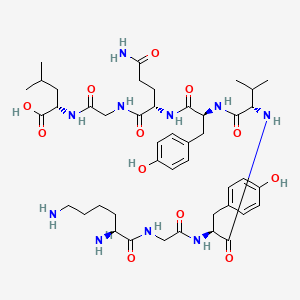
![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)
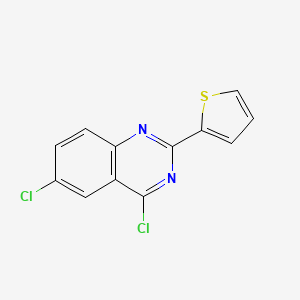

![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile](/img/structure/B14254162.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)

![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
